5-Bromo-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrimidine
Description
5-Bromo-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine core with a piperidine ring and a bromopyrimidine moiety
Properties
IUPAC Name |
2-[[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN5O/c19-15-9-20-18(21-10-15)25-13-14-4-7-23(8-5-14)11-16-12-24-6-2-1-3-17(24)22-16/h1-3,6,9-10,12,14H,4-5,7-8,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSLRKYTBXLTQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=C(C=N2)Br)CC3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Attachment of the bromopyrimidine moiety: This is usually done through a coupling reaction, such as a Suzuki or Heck reaction, where the bromopyrimidine is coupled with the imidazo[1,2-a]pyridine-piperidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromopyrimidine moiety allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
5-Bromo-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: Used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety may play a crucial role in binding to these targets, while the imidazo[1,2-a]pyridine core can modulate the compound’s overall activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: Shares the bromopyrimidine moiety but differs in the core structure.
Imidazole Derivatives: Compounds with an imidazole core that exhibit similar biological activities.
Uniqueness
5-Bromo-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its combination of an imidazo[1,2-a]pyridine core with a piperidine ring and a bromopyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
